2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a morpholino group, a nitrophenyl group, and a thienopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.
Attachment of the Nitro Group: The nitrophenyl group is incorporated through nitration reactions, often using nitric acid or other nitrating agents.
Final Assembly: The final step involves the coupling of the morpholino and nitrophenyl groups to the thienopyrimidine core, typically through thiol-ene click chemistry or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core or the morpholino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the thienopyrimidine core.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with substituted morpholino or nitrophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-((2-morpholino-2-oxoethyl)thio)-3-(4-aminophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
2-((2-piperidino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
The uniqueness of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c23-15(20-6-8-27-9-7-20)11-29-18-19-14-5-10-28-16(14)17(24)21(18)12-1-3-13(4-2-12)22(25)26/h1-4H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFOVHVJGRKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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